![molecular formula C24H18BNO2 B2429364 (4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 858131-73-4](/img/structure/B2429364.png)
(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
“(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid” is an organic compound with the molecular formula C24H18BNO2 . It is used as an important reagent in organic synthesis .
Chemical Reactions Analysis
This compound can be used in catalytic coupling reactions, such as the Suzuki coupling, Heck reaction, and Sonogashira reaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.22 . It is a solid at room temperature . The storage temperature is normal, and it should be kept in a dark place, in an inert atmosphere .
Scientific Research Applications
Phosphorescent Organic Light-Emitting Devices (OLEDs)
The compound has been used in the synthesis of a novel bipolar molecule, 3,8-bis [4- (9 H -carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which was employed as the host in phosphorescent OLEDs . A maximum luminance of 7000 cd/m^2 was achieved using fac -tris (2-phenylpyridine)iridium (Ir (ppy) 3) as the emitting material .
Deep Blue Fluorescent Dye
A novel carbazole-1,3,4-oxadiazole based bipolar fluorophore (E)-2-(4-(4-(9H-carbazol-9-yl)styryl)phenyl)-5-(4-(tertbutyl) phenyl)-1,3,4-oxadiazole (CBZ-OXA-IV) was designed and synthesized . This fluorophore emits intense deep blue fluorescence, making it potentially useful in optoelectronics .
Selective Sensors
A derivative of the compound, 4- (3- (thiophene-2-yl)-9H-carbazol-9-yl)benzaldehyde, has been shown to be useful in creating selective sensors, particularly for detecting Cu2+ ions. This suggests potential applications in environmental and medical fields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the general properties of boronic acids, it can be inferred that the compound may influence various biochemical pathways depending on its specific targets .
Pharmacokinetics
The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, and a boiling point of 452.7±51.0 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid. The compound should be stored in a dark place, sealed, and in dry conditions .
properties
IUPAC Name |
[4-(4-carbazol-9-ylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMFCFOASRILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858131-73-4 |
Source
|
Record name | [4'-(Carbazol-9-yl)-4-biphenylyl]boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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